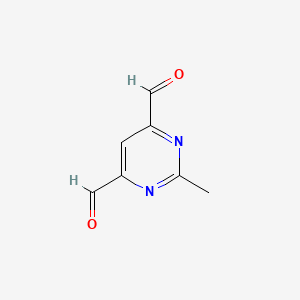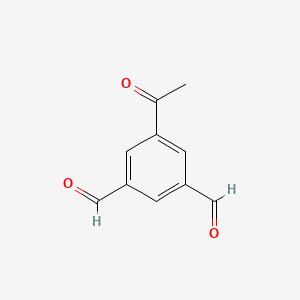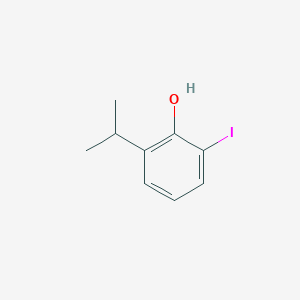
2-Iodo-6-isopropylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-6-isopropylphenol is an organic compound with the molecular formula C9H11IO It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted with iodine and isopropyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-isopropylphenol typically involves the iodination of 6-isopropylphenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodine monochloride (ICl) or iodine and a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is usually carried out in a solvent like chloroform or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-6-isopropylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The iodine substituent can be reduced to form the corresponding phenol.
Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones.
Reduction: 6-Isopropylphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Iodo-6-isopropylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Iodo-6-isopropylphenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites of enzymes, while the iodine and isopropyl groups can influence the compound’s lipophilicity and ability to penetrate cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-4-isopropylphenol
- 2-Iodo-6-methylphenol
- 2-Bromo-6-isopropylphenol
Uniqueness
2-Iodo-6-isopropylphenol is unique due to the specific positioning of the iodine and isopropyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of the iodine atom makes it a valuable intermediate for further functionalization, while the isopropyl group can enhance its stability and lipophilicity.
Properties
Molecular Formula |
C9H11IO |
|---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
2-iodo-6-propan-2-ylphenol |
InChI |
InChI=1S/C9H11IO/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6,11H,1-2H3 |
InChI Key |
UJRCQRNEDYXSSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B14848607.png)
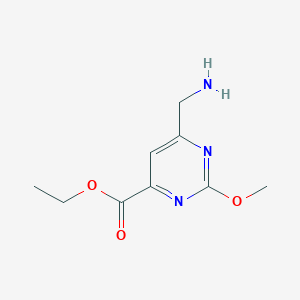
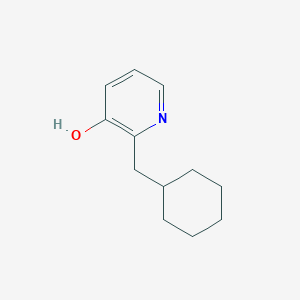
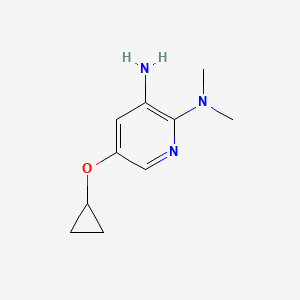
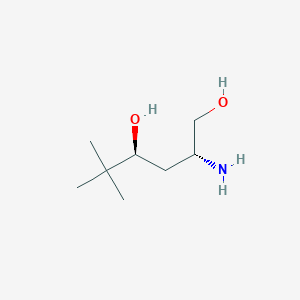
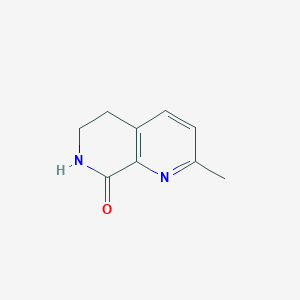

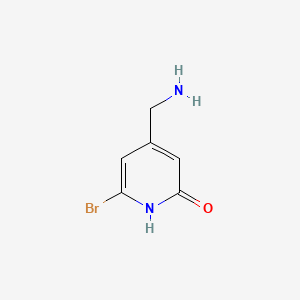
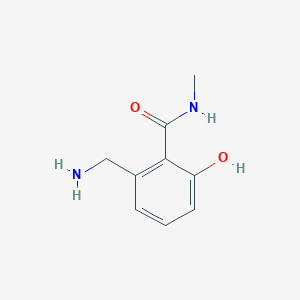

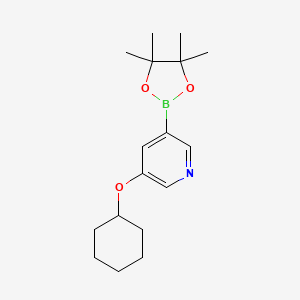
![[2-(Octahydroquinolin-1(2H)-YL)pyrimidin-5-YL]boronic acid](/img/structure/B14848666.png)
